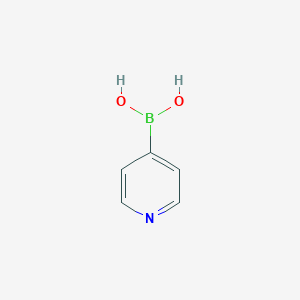

Pyridine-4-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

pyridin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLULGIRFKAWHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370269 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-15-5 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine-4-boronic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of pyridine-4-boronic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound is a versatile organic compound that serves as a key building block in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2][3] It is a white to off-white or light orange granular powder.[1] This compound is soluble in water and polar organic solvents.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₆BNO₂ | [4][5] |

| Molecular Weight | 122.92 g/mol | [4][5] |

| Melting Point | >300 °C | [2][6] |

| pKa | 7.59 ± 0.10 (Predicted) | [1] |

| Appearance | White to off-white/light orange crystalline solid/granular powder | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Storage Temperature | 0-6°C | [1] |

Molecular Structure

The structure of this compound features a pyridine (B92270) ring substituted with a boronic acid group at the 4-position. This unique arrangement imparts its specific reactivity and utility in organic synthesis.

Experimental Protocols

Synthesis of this compound from 4-Bromopyridine (B75155)

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

4-Bromopyridine

-

Anhydrous deoxytetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.2 M in hexanes)

-

Trimethyl borate (B1201080)

-

2 M Hydrochloric acid (HCl)

-

Argon gas supply

-

Schlenk flask (200 mL)

-

Low-temperature reactor or bath (capable of maintaining -78 °C)

-

Standard glassware for reaction workup and purification

Procedure: [4]

-

Reaction Setup: Under an argon atmosphere, place 4-bromopyridine (1.5 g, 10 mmol) into a 200 mL Schlenk flask. Add 40 mL of anhydrous deoxytetrahydrofuran.

-

Lithiation: Cool the reaction mixture to -78 °C using a low-temperature bath. Slowly add 5 mL (11 mmol) of n-butyllithium solution dropwise. Maintain the reaction at this temperature for 1 hour.

-

Borylation: To the same reaction mixture, add 4 mL of trimethyl borate and continue the reaction at -78 °C for another hour.

-

Warming and Quenching: After the second hour, slowly warm the reaction mixture to room temperature and stir overnight. Quench the reaction by adding a 2 mol/L hydrochloric acid solution.

-

Purification: Purify the product by recrystallization from hexane to yield this compound hydrochloride.

Applications in Organic Synthesis

This compound is a crucial reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.[1][2][3] This reaction is widely used in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryls and various heterocyclic compounds with significant biological activities.[1][7]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions. It may be harmful if swallowed and can cause skin and eye irritation.[5][8] Inhalation may lead to respiratory irritation.[5][8]

Precautionary Measures: [8][9]

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store locked up.

-

Recommended storage temperature is between 0-6°C.[1]

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Firefighters should wear self-contained breathing apparatus.[10]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1692-15-5 [chemicalbook.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Pyridine-4-boronic Acid (CAS 1692-15-5): A Technical Guide for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyridine-4-boronic acid (CAS 1692-15-5), a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key applications, and explores its role in the development of targeted therapeutics, particularly in the context of kinase inhibition.

Core Properties and Specifications

This compound is a heterocyclic boronic acid that serves as a crucial reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its stability, reactivity, and the prevalence of the pyridine (B92270) moiety in biologically active molecules make it a compound of significant interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1692-15-5 | [1][2][3] |

| Molecular Formula | C₅H₆BNO₂ | [2] |

| Molecular Weight | 122.92 g/mol | [4][2] |

| Appearance | White to light orange solid/powder | |

| Melting Point | >300 °C | [4][3] |

| Boiling Point | 308.8 ± 34.0 °C (Predicted) | |

| Density | 1.220 ± 0.10 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in aqueous acid and water. | |

| Storage Temperature | -20°C | [4][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| Synonyms | 4-Pyridineboronic acid, 4-Pyridylboronic acid | [4] |

| MDL Number | MFCD01074545 | [4][2][3] |

| SMILES | OB(O)c1ccncc1 | [4] |

| InChI | 1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H | [4] |

| InChI Key | QLULGIRFKAWHOJ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is well-established, with common procedures involving a lithium-halogen exchange followed by borylation.

Experimental Protocol: Synthesis from 4-Bromopyridine (B75155)

This protocol is based on the reaction of 4-bromopyridine with n-butyllithium and subsequent quenching with a borate (B1201080) ester.[5]

Materials:

-

4-Bromopyridine (or 4-bromopyridine hydrochloride)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk flask or a three-necked round-bottom flask

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of reagents

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), place 4-bromopyridine (1.5 g, 10 mmol) into a 200 mL Schlenk flask.

-

Add 40 mL of anhydrous THF to the flask and stir until the 4-bromopyridine is fully dissolved.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (5 mL of a 2.2 M solution in hexanes, 11 mmol) dropwise to the cooled reaction mixture. Maintain the temperature at -78 °C during the addition.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate (4 mL) to the reaction mixture and continue stirring at -78 °C for an additional hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 2 M hydrochloric acid solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from hexane to yield this compound hydrochloride.

Expected Yield: Approximately 65%.

Applications in Organic Synthesis and Drug Discovery

This compound is a cornerstone in the construction of complex molecules, particularly in the pharmaceutical industry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables the synthesis of 4-arylpyridines, a structural motif present in numerous active pharmaceutical ingredients (APIs).[6][7]

The following is a general protocol for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DME)

-

Water (if using an aqueous base solution)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (or microwave reactor)

-

Condenser

-

Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equivalents of K₂CO₃).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (if applicable) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually several hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 3: Optimized Conditions for Suzuki-Miyaura Coupling of this compound Derivatives [6]

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | 80 | 97.8 |

| 4-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | 80 | 96.5 |

| 2,6-Dichloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 86.2 |

Role in the Synthesis of PI3K Inhibitors

This compound is a key building block in the synthesis of various heterocyclic compounds that act as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[8] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[1][3] Thienopyrimidine derivatives, often synthesized using this compound, have shown potent and selective inhibition of PI3K isoforms.[8][9]

The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway, a common target for cancer therapeutics developed using building blocks like this compound.

This representative protocol outlines the synthesis of a 2-pyridinyl-thieno[2,3-d]pyrimidine, a core structure in some PI3K inhibitors, using this compound.

Materials:

-

2-Chloro-thieno[2,3-d]pyrimidine derivative

-

This compound

-

Pd(dppf)Cl₂

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Argon or Nitrogen gas

Equipment:

-

Microwave reactor or oil bath

-

Microwave reaction vial or Schlenk flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a microwave reaction vial, add the 2-chloro-thieno[2,3-d]pyrimidine derivative (1.0 eq.), this compound (1.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

-

Add a 2M aqueous solution of Na₂CO₃ (3.0 eq.) and DME.

-

Seal the vial and degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture in a microwave reactor to 150 °C for 1 hour, or alternatively, heat in an oil bath at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, remove the solvent in vacuo.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired 2-(pyridin-4-yl)-thieno[2,3-d]pyrimidine derivative.

Synthesis of Soticlestat (TAK-935)

Soticlestat is a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H) and is under investigation for the treatment of certain forms of epilepsy. Its synthesis involves the formation of a 2,4'-bipyridine (B1205877) structure, which can be achieved through a Suzuki-Miyaura coupling reaction involving a derivative of this compound.

The following diagram illustrates the general workflow for the key Suzuki coupling step in the synthesis of Soticlestat.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10]

Table 4: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Personal Protective Equipment (PPE):

-

Safety glasses with side-shields or goggles.

-

Chemical-resistant gloves.

-

Lab coat.

-

In case of insufficient ventilation, wear a suitable respiratory equipment.

Conclusion

This compound (CAS 1692-15-5) is an indispensable tool for researchers and professionals in drug discovery and development. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura coupling, has positioned it as a key intermediate in the synthesis of a wide range of biologically active compounds, including potent kinase inhibitors. A thorough understanding of its properties, synthetic routes, and reaction protocols is essential for leveraging its full potential in the advancement of medicinal chemistry and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Pyridine-4-boronic Acid: A Core Component in Modern Drug Discovery and Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of pyridine-4-boronic acid, a pivotal building block in medicinal chemistry and materials science. We will cover its fundamental physicochemical properties, provide detailed experimental protocols for its synthesis and application in cross-coupling reactions, and illustrate key chemical transformations.

Core Physicochemical Data

This compound is a heterocyclic organoboron compound widely utilized in organic synthesis. Its properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₅H₆BNO₂ | [1][2][3][4] |

| Molecular Weight | 122.92 g/mol | [1][2][3][4] |

| CAS Number | 1692-15-5 | [1][2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | >300 °C | [2][4] |

| Synonyms | 4-Pyridylboronic acid, 4-Boronopyridine | [1][4][5] |

| Storage Conditions | Store at -20°C under inert atmosphere | [4][6] |

| Hydrated Form (Formula) | C₅H₈BNO₃ | [7] |

| Hydrated Form (M.W.) | 140.94 g/mol | [7] |

Key Applications in Synthesis

This compound is a versatile reagent, most notably employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is fundamental for constructing carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[4][5] The pyridine (B92270) nitrogen atom can also act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of drug candidates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from 4-bromopyridine (B75155) via a lithium-halogen exchange followed by borylation.[1]

Materials:

-

4-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.2 M in hexanes)

-

Trimethyl borate (B1201080)

-

Hydrochloric acid (HCl), 2 M solution

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk flask and standard glassware

Procedure:

-

Reaction Setup: Add 4-bromopyridine (1.5 g, 10 mmol) to a 200 mL Schlenk flask. Add 40 mL of anhydrous THF.

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium solution (5 mL, 11 mmol) dropwise to the cooled mixture. Maintain the temperature at -78 °C and stir for 1 hour.

-

Borylation: Add trimethyl borate (4 mL) to the reaction mixture. Continue stirring at -78 °C for an additional hour.[1]

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by carefully adding 2 M hydrochloric acid solution.

-

Purification: Purify the product by recrystallization from hexane to yield this compound hydrochloride.[1] The expected yield is approximately 65%.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

-

Base (e.g., K₃PO₄, K₂CO₃, or aqueous Na₂CO₃ solution)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Schlenk flask or sealed tube

Procedure:

-

Reaction Setup: In a Schlenk flask or sealed tube under an inert atmosphere (argon), combine this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol %), and the base (2-3 equivalents).[3]

-

Solvent Addition: Add the degassed, anhydrous solvent to the flask.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-16 hours, or until reaction completion is observed via TLC or LC-MS monitoring.[3]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4-arylpyridine product.

Synthesis and Application Workflow

The following diagram illustrates the overall workflow from a starting halopyridine to the synthesis of a 4-arylpyridine, a key structure in many pharmaceutical compounds.

Caption: Workflow for the synthesis of 4-arylpyridines.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN107892699A - A kind of synthesis technique of the boric acid of pyridine 4 - Google Patents [patents.google.com]

Technical Guide: ¹H and ¹³C NMR Analysis of Pyridine-4-boronic acid

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for pyridine-4-boronic acid. It includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for NMR analysis.

Spectroscopic Data

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| H-2, H-6 | ~8.5 - 8.7 | Doublet (d) | ~6.0 | 2H | Protons ortho to Nitrogen |

| H-3, H-5 | ~7.8 - 8.0 | Doublet (d) | ~6.0 | 2H | Protons meta to Nitrogen |

| -B(OH)₂ | ~8.2 (broad) | Singlet (s) | - | 2H | Boronic acid protons |

Note: The chemical shift of the boronic acid protons can vary significantly depending on the solvent, concentration, and water content.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) (ppm) |

| C-2, C-6 | ~150 |

| C-3, C-5 | ~125 |

| C-4 | ~140 (broad) |

Note: The carbon atom attached to the boron (C-4) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Compound: Use high-purity this compound.

-

Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are suitable solvents. DMSO-d₆ is often preferred as it can dissolve a wide range of organic compounds and the residual solvent peak does not overlap with the aromatic signals of interest. D₂O can be used, but the boronic acid protons will exchange with deuterium and become invisible.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

2.2.1. ¹H NMR Acquisition

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Receiver Gain: Adjust automatically.

2.2.2. ¹³C NMR Acquisition

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons.

-

Number of Scans: 1024 or more scans, as ¹³C is an insensitive nucleus. The number of scans will depend on the sample concentration.

-

Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., 'waltz16').

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; D₂O: δH is typically set to 4.79 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a compound like this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Pyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of pyridine-4-boronic acid, a crucial building block in medicinal chemistry and materials science. Understanding its behavior under various ionization techniques is paramount for reaction monitoring, purity assessment, and metabolite identification. This document outlines key methodologies, data interpretation, and experimental protocols for the robust analysis of this compound.

Introduction to the Mass Spectrometry of this compound

This compound (C₅H₆BNO₂) is a heterocyclic organic compound with a molecular weight of 122.92 g/mol .[1][2] Its analysis by mass spectrometry is influenced by the presence of the basic pyridine (B92270) ring and the acidic boronic acid moiety. A primary challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate spectral interpretation.[3] Consequently, analytical methods are often designed to either prevent boroxine (B1236090) formation or to controllably derivatize the molecule for improved analysis.

The choice of ionization technique is critical. Electrospray Ionization (ESI) is suitable for liquid chromatography-mass spectrometry (LC-MS) and tends to be a "soft" ionization method, while Gas Chromatography-Mass Spectrometry (GC-MS) necessitates derivatization to enhance the volatility of the analyte.

Analytical Methodologies and Data Presentation

The mass spectrometric analysis of this compound can be approached using several techniques, each with its own set of advantages and considerations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for analyzing this compound directly from solution, often coupled with liquid chromatography for separation. In positive ion mode, the pyridine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Predicted ESI-MS/MS Fragmentation of this compound

While a publicly available, detailed ESI-MS/MS spectrum for this compound is not readily found, a fragmentation pathway can be predicted based on the known fragmentation of pyridine derivatives and boronic acids. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 124.1) is expected to proceed through the following key fragmentation channels:

-

Loss of H₂O: Dehydration of the boronic acid moiety is a common fragmentation pathway.

-

Loss of B(OH)₂: Cleavage of the C-B bond can result in the loss of the dihydroxyboron group.

-

Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring can occur.

Table 1: Predicted Quantitative Data for ESI-MS/MS of [M+H]⁺ of this compound

| Ion Description | Proposed Structure | Predicted m/z |

| Protonated Molecule | [C₅H₆BNO₂ + H]⁺ | 124.1 |

| Loss of H₂O | [C₅H₄BNO + H]⁺ | 106.1 |

| Loss of H₃BO₂ | [C₅H₄N]⁺ | 78.1 |

| Pyridinium ion | [C₅H₅NH]⁺ | 80.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal lability. Derivatization is a mandatory step to convert the polar boronic acid group into a more volatile and thermally stable functional group. Silylation is the most common derivatization approach.

Derivatization for GC-MS Analysis

The hydroxyl groups of the boronic acid can be converted to trimethylsilyl (B98337) (TMS) ethers using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting di-TMS derivative is sufficiently volatile for GC analysis.

Predicted GC-MS Fragmentation of this compound di-TMS Derivative

The fragmentation of the di-TMS derivative under electron ionization (EI) would be driven by the stability of the resulting fragments. Key fragmentation pathways would include:

-

Loss of a methyl group (-CH₃): A characteristic loss from a TMS group.

-

Cleavage of the C-B bond.

-

Fragmentation of the pyridine ring.

Table 2: Predicted Quantitative Data for GC-MS of this compound di-TMS Derivative

| Ion Description | Proposed Structure / Fragment | Predicted m/z |

| Molecular Ion | [C₅H₄N-B(OTMS)₂]⁺ | 267.1 |

| Loss of CH₃ | [M - CH₃]⁺ | 252.1 |

| Pyridyl-B(OTMS) fragment | [C₅H₄N-B(OTMS)]⁺ | 194.1 |

| Pyridyl fragment | [C₅H₄N]⁺ | 78.1 |

| TMS ion | [Si(CH₃)₃]⁺ | 73.1 |

Experimental Protocols

Protocol for ESI-MS Analysis

-

Sample Preparation: Dissolve this compound in a suitable solvent such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL. To promote protonation, 0.1% formic acid can be added to the solvent.

-

Instrumentation: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.5 Bar

-

Drying Gas (N₂): 8 - 12 L/min

-

Drying Gas Temperature: 200 - 300 °C

-

Scan Range: m/z 50 - 300

-

-

MS/MS Parameters:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 124.1).

-

Collision Gas: Argon

-

Collision Energy: Optimize by ramping from 10 to 40 eV to observe the fragmentation pattern.

-

Protocol for GC-MS Analysis (with TMS Derivatization)

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of this compound into a reaction vial.

-

Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Cool the sample to room temperature before injection.

-

-

GC Parameters:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1 or as appropriate for the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Parameters (Electron Ionization - EI):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

-

Mandatory Visualizations

Caption: Workflow for ESI-MS analysis of this compound.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Crystallography of Pyyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and crystallography of pyridine-4-boronic acid, a versatile building block in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination, offering valuable insights for researchers in drug design and crystal engineering.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a crucial reagent for the synthesis of complex organic molecules, including many pharmaceutical compounds.[1][2] Furthermore, the boronic acid moiety allows for the formation of reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its chemical behavior, designing new derivatives, and controlling its solid-state properties. This guide summarizes the key crystallographic data available for this compound and its derivatives, providing a foundational resource for researchers.

Crystal Structure and Crystallographic Data

The crystal structure of this compound and its complexes has been determined through single-crystal X-ray diffraction. The Crystallography Open Database (COD) contains several entries for structures containing this compound, with the identifiers 2230058, 4501719, 4501720, and 7014479. A key study by Campos-Gaxiola et al. in Crystal Growth & Design (2010) provides detailed structural information for co-crystals of this compound with chlorometallates.

Crystallographic Data Tables

The following tables summarize the key crystallographic parameters for two representative structures containing this compound.

Table 1: Crystal Data and Structure Refinement for this compound complex 1

| Parameter | Value |

| Empirical Formula | C₅H₇BClNO₂ |

| Formula Weight | 159.38 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.324(3) Å |

| b | 12.045(4) Å |

| c | 6.837(2) Å |

| α | 90° |

| β | 109.23(3)° |

| γ | 90° |

| Volume | 647.4(4) ų |

| Z | 4 |

| Density (calculated) | 1.635 Mg/m³ |

| Absorption Coefficient | 0.558 mm⁻¹ |

| F(000) | 328 |

| Data Collection | |

| Theta range for data collection | 3.56 to 27.50° |

| Index ranges | -10<=h<=10, -15<=k<=15, -8<=l<=8 |

| Reflections collected | 6108 |

| Independent reflections | 1485 [R(int) = 0.0312] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1485 / 0 / 91 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0385, wR2 = 0.1018 |

| R indices (all data) | R1 = 0.0486, wR2 = 0.1086 |

| Largest diff. peak and hole | 0.283 and -0.298 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for this compound complex 1

| Bond | Length (Å) | Angle | Degree (°) |

| B(1)-O(1) | 1.365(2) | O(1)-B(1)-O(2) | 118.9(2) |

| B(1)-O(2) | 1.370(2) | O(1)-B(1)-C(1) | 121.2(2) |

| B(1)-C(1) | 1.545(3) | O(2)-B(1)-C(1) | 119.9(2) |

| N(1)-C(4) | 1.335(2) | C(4)-N(1)-C(5) | 117.1(2) |

| N(1)-C(5) | 1.337(2) | B(1)-C(1)-C(2) | 121.1(2) |

| C(1)-C(2) | 1.389(2) | B(1)-C(1)-C(5) | 121.3(2) |

| C(1)-C(5) | 1.391(2) | ||

| C(2)-C(3) | 1.382(3) | ||

| C(3)-C(4) | 1.378(3) |

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 4-halopyridine with an organolithium reagent followed by treatment with a trialkyl borate (B1201080).

-

Reaction Scheme:

-

4-Bromopyridine is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

-

The solution is cooled to a low temperature, typically -78 °C.

-

An n-alkyllithium reagent, such as n-butyllithium, is added dropwise to the cooled solution, leading to a lithium-halogen exchange and the formation of 4-lithiopyridine.

-

A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and is then quenched with an acidic aqueous solution.

-

The this compound is then isolated and purified, often by recrystallization.

-

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

-

General Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent or solvent mixture.

-

Single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or by cooling a saturated solution. For the co-crystals with chlorometallates, solutions of this compound and the corresponding metal salt are mixed and allowed to crystallize.

-

Single-Crystal X-ray Diffraction

The following protocol outlines the general workflow for single-crystal X-ray diffraction analysis.

-

Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a complete set of diffraction data (intensities and positions of diffracted beams) is collected by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated structure factors.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its crystallographic analysis.

Caption: Molecular structure of this compound.

References

Synthesis of Pyridine-4-boronic Acid from 4-Bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyridine-4-boronic acid from 4-bromopyridine (B75155), a critical process for the development of novel pharmaceuticals and other advanced materials. This compound and its derivatives are versatile building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

Core Synthesis Route: Lithium-Halogen Exchange and Borylation

The most prevalent and reliable method for the synthesis of this compound from 4-bromopyridine is through a lithium-halogen exchange followed by borylation. This method involves the reaction of 4-bromopyridine with an organolithium reagent, typically n-butyllithium, to form a 4-pyridyllithium intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.[2][3]

Reaction Synopsis

The overall reaction can be summarized as follows:

-

Lithium-Halogen Exchange: 4-Bromopyridine reacts with n-butyllithium at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to form 4-pyridyllithium and butyl bromide.

-

Borylation: The 4-pyridyllithium intermediate is then reacted in situ with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester intermediate.

-

Hydrolysis: The boronate ester is hydrolyzed with an acidic solution (e.g., hydrochloric acid) to produce this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from 4-bromopyridine via the lithium-halogen exchange route.

| Parameter | Value | Reference |

| Starting Material | 4-Bromopyridine | [2] |

| Reagents | n-Butyllithium, Trimethyl borate | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | -78 °C | [2] |

| Reaction Time | 1 hour (Lithiation), 1 hour (Borylation) | [2] |

| Yield | 65% | [2][3] |

| Purification Method | Recrystallization from hexane (B92381) | [2] |

Detailed Experimental Protocol

This protocol is a detailed methodology for the synthesis of this compound from 4-bromopyridine.

Materials:

-

4-Bromopyridine (1.5 g, 10 mmol)[2]

-

Anhydrous deoxygenated tetrahydrofuran (THF) (40 mL)[2]

-

n-Butyllithium (2.2 M solution in hexanes, 5 mL, 11 mmol)[2]

-

Trimethyl borate (4 mL)[2]

-

2 M Hydrochloric acid solution

-

Hexane (for recrystallization)

-

Argon or Nitrogen gas (for inert atmosphere)

-

200 mL Schlenk flask and standard glassware

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, add 4-bromopyridine (1.5 g, 10 mmol) to a 200 mL Schlenk flask. Add 40 mL of anhydrous deoxygenated tetrahydrofuran.[2]

-

Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (5 mL, 2.2 M, 11 mmol) dropwise to the cooled mixture. Maintain the reaction at -78 °C for 1 hour.[2]

-

Borylation: After 1 hour, add trimethyl borate (4 mL) to the reaction mixture while maintaining the temperature at -78 °C. Continue the reaction at this temperature for an additional hour.[2]

-

Warming and Overnight Stirring: After the second hour at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]

-

Quenching: Quench the reaction by carefully adding 2 M hydrochloric acid solution.

-

Purification: Purify the product by recrystallization from hexane to obtain this compound hydrochloride as a white solid (0.8 g, 65% yield).[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound via lithium-halogen exchange. The mechanism involves the formation of a highly reactive 4-pyridyllithium intermediate, which then acts as a nucleophile, attacking the electrophilic boron atom of the trimethyl borate.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental procedure, providing a clear visual guide for laboratory execution.

Caption: Experimental workflow for this compound synthesis.

Alternative Synthetic Routes

While the lithium-halogen exchange is a robust method, other synthetic strategies exist. These include palladium-catalyzed cross-coupling reactions of halopyridines with diboron (B99234) reagents (Miyaura borylation) and iridium- or rhodium-catalyzed C-H borylation. The choice of method may depend on the substrate's functional group tolerance and the desired scale of the reaction.

Conclusion

The synthesis of this compound from 4-bromopyridine via lithium-halogen exchange and borylation is a well-established and efficient method. This guide provides the necessary data, protocols, and conceptual diagrams to aid researchers in the successful synthesis of this important chemical building block, thereby accelerating drug discovery and materials science innovation.

References

An In-depth Technical Guide to the Synthesis of Pyridine-4-boronic Acid Using Trimethyl Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyridine-4-boronic acid, a critical building block in modern medicinal chemistry and drug development. This compound is an indispensable reagent for introducing the pyridinyl moiety into complex molecules, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its application is prominent in the synthesis of active pharmaceutical ingredients (APIs), including treatments for cancer and epilepsy.[3] This document details the prevalent synthetic methodology starting from 4-halopyridines and utilizing trimethyl borate (B1201080), presenting quantitative data, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.

Synthesis Overview and Reaction Mechanism

The most common and well-documented synthesis of this compound involves a halogen-metal exchange on a 4-halopyridine (typically 4-bromopyridine), followed by borylation with an electrophilic boron source like trimethyl borate. The general process requires cryogenic temperatures to manage the stability of the highly reactive pyridinyl-lithium intermediate.

The reaction proceeds through several key steps:

-

Lithiation: An organolithium reagent, such as n-butyllithium, abstracts the halogen atom from 4-bromopyridine, forming a highly reactive 4-lithiopyridine (B8661376) intermediate. This step is performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

-

Borylation: The 4-lithiopyridine acts as a nucleophile, attacking the electrophilic boron atom of trimethyl borate. This forms a borate complex intermediate.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid), which hydrolyzes the borate ester to yield the final this compound.[4]

Caption: Reaction mechanism for this compound synthesis.

Quantitative Data Summary

The yield and efficiency of the synthesis can vary based on the specific reagents and conditions employed. Historical methods reported yields as low as 20%, largely due to difficulties in purification and the amphoteric nature of the product.[3] Modern protocols have significantly improved yields.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromopyridine (10 mmol) | n-Butyllithium (11 mmol), Trimethyl borate (4 mL) | Anhydrous THF | -78 | 2 (initial), then overnight | 65 | [4] |

| 4-Bromopyridine | n-Butyllithium, Acetic acid | Not specified | Reflux | Not specified | 20 | [3] |

| 4-Bromopyridine HCl | Isopropyl magnesium chloride (3 eq.), Tributyl borate (3 eq.) | Not specified | 0 to ultra-low | Not specified | 65 | [3] |

| 4-Bromopyridine HCl | Butyllithium, Triisopropyl borate | Not specified | Not specified | Not specified | 65 | [3] |

Experimental Protocols

Below is a detailed experimental methodology adapted from cited laboratory procedures for the synthesis of this compound hydrochloride.[4][5]

Materials:

-

4-Bromopyridine

-

n-Butyllithium (2.2 M solution in hexanes)

-

Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric Acid (HCl)

-

n-Hexane

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk flask and standard glassware

Procedure:

-

Reaction Setup: A 200 mL Schlenk flask is dried and placed under an inert atmosphere of argon. 4-Bromopyridine (1.5 g, 10 mmol) is added to the flask, followed by 40 mL of anhydrous, deoxygenated tetrahydrofuran.[4]

-

Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone (B3395972) bath. A solution of n-butyllithium (5 mL, 2.2 M, 11 mmol) is added dropwise to the stirred solution. The mixture is maintained at -78 °C and stirred for 1 hour.[4]

-

Borylation: Trimethyl borate (4 mL) is then added to the reaction mixture. Stirring is continued at -78 °C for an additional hour.[4]

-

Warming and Quenching: After the second hour, the cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature. It is then stirred overnight.[4]

-

Hydrolysis and Workup: The reaction is carefully quenched by the addition of a 2 M hydrochloric acid solution.[5]

-

Purification: The crude product is purified by recrystallization from n-hexane to yield this compound hydrochloride as a solid.[4] The final product can be isolated via filtration and dried under vacuum.

Experimental Workflow

The overall workflow involves a sequence of controlled steps from reaction setup to final product isolation, requiring careful handling of air- and moisture-sensitive reagents.

Caption: Step-by-step experimental workflow for synthesis.

Purification Considerations

The purification of this compound can be challenging due to its high polarity and amphoteric character, which contributes to its hydrophilicity.[3]

-

Recrystallization: As detailed in the protocol, recrystallization is a common method. Solvents like n-hexane are used for the hydrochloride salt.[4] Other solvents such as benzene, dichloroethane, or ethyl acetate (B1210297) may also be effective.[6]

-

Acid-Base Extraction: An alternative method involves derivatization. The impure product can be treated with a base to form a salt, which is then separated by solvent extraction. Subsequent treatment of the salt with an acid regenerates the purified boronic acid.[6]

-

Chromatography: Column chromatography using silica (B1680970) gel or neutral alumina (B75360) can be employed, though it can be tedious. For low to mild polarity boronic acids, acetone can be part of the eluent system, while methanol (B129727) may be used for more polar products.[6]

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceuticals. Its primary role is as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds, creating complex biaryl structures that are common in bioactive molecules.[1][5]

-

Ceritinib: Used as a structural unit in the synthesis of Ceritinib, a drug for treating ALK-positive non-small cell lung cancer.[3]

-

Soticlestat (TAK-935): A crucial component in the synthesis of Soticlestat, a cholesterol 24-hydroxylase (CH24H) inhibitor being studied for the treatment of epilepsy, including Dravet syndrome.[3]

-

PI3K Inhibitors: Thienopyrimidine derivatives synthesized using this compound have shown potent and selective inhibitory activity against PI3Kα, a target in cancer therapy.[3]

-

p38α MAPK Inhibitors: It is used to synthesize compounds that inhibit p38α MAPK, which is implicated in inflammatory diseases and has potential cardioprotective properties.[3]

References

An In-depth Technical Guide to the Mechanism of Pyridine-4-boronic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of pyridine-4-boronic acid, a critical building block in medicinal chemistry and materials science. The document details the core mechanisms, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols, and includes visualizations of reaction pathways and workflows to facilitate understanding and application in a research and development setting. This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including ceritinib, a drug used to treat ALK-positive metastatic non-small cell lung cancer, and is also utilized in the development of advanced materials.[1]

Halogen-Metal Exchange followed by Borylation

This classical and widely utilized method is often considered the most cost-effective and reliable for large-scale production of pyridinylboronic acids. The fundamental principle involves the reaction of a 4-halopyridine with a strong organometallic base to form a 4-pyridylmetal intermediate, which is then quenched with a borate (B1201080) ester to yield the desired boronic acid after hydrolysis.

Mechanism:

The reaction typically proceeds via a two-step process:

-

Halogen-Metal Exchange: A 4-halopyridine, most commonly 4-bromopyridine (B75155) or 4-iodopyridine, undergoes a halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures. This step generates a highly reactive 4-pyridyllithium or 4-pyridylmagnesium halide intermediate. The choice of organometallic reagent, solvent, and temperature can significantly impact the reaction's success.

-

Borylation: The generated organometallic intermediate acts as a nucleophile and attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a boronate ester intermediate.

-

Hydrolysis: The boronate ester is then hydrolyzed, typically with an acidic workup, to yield the final this compound.

A "revised protocol" or in situ quench procedure is often employed to improve yields, especially when the halopyridine contains functional groups that are sensitive to organometallic reagents. In this variation, the organometallic reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate.

Experimental Protocol: Synthesis of this compound from 4-Bromopyridine [2]

-

Reaction Setup: Under an inert argon atmosphere, 4-bromopyridine (1.5 g, 10 mmol) is dissolved in 40 mL of anhydrous and deoxygenated tetrahydrofuran (B95107) (THF) in a Schlenk flask.

-

Halogen-Metal Exchange: The reaction mixture is cooled to -78 °C. To this solution, n-butyllithium solution (5 mL, 2.2 M, 11 mmol) is added dropwise, and the reaction is maintained at -78 °C for 1 hour.

-

Borylation: Trimethyl borate (4 mL) is then added to the reaction mixture, and the reaction is continued at -78 °C for another hour.

-

Workup: The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is then quenched with a 2 mol/L hydrochloric acid solution.

-

Purification: The product is purified by recrystallization from hexane (B92381) to yield this compound hydrochloride. The reported yield for this specific protocol is 65% (0.8 g).[1][2]

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromopyridine | 1. n-BuLi, 2. B(OMe)3, 3. HCl | THF | -78 | 2 + overnight | 65 | [2] |

| 4-Bromopyridine | 1. n-BuLi, 2. B(OiPr)3, 3. Acetic Acid | Not specified | Not specified | Not specified | 20 | [1] |

| 4-Bromopyridine HCl | 1. i-PrMgCl, 2. B(OBu)3, 3. HCl | Not specified | 0 to ultra-low | Not specified | 65 | [1] |

Logical Relationship of Halogen-Metal Exchange Pathway

Caption: General pathway for this compound synthesis via halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl or vinyl halides.[3] This method offers the advantage of milder reaction conditions and tolerance to a wider range of functional groups compared to the halogen-metal exchange route.[4]

Mechanism:

The catalytic cycle of the Miyaura borylation reaction generally involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the 4-halopyridine (typically 4-bromopyridine or 4-chloropyridine) to form a pyridylpalladium(II) complex.

-

Transmetalation: The pyridylpalladium(II) complex reacts with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a base (e.g., potassium acetate). The base is crucial for activating the diboron reagent. This step transfers a boryl group to the palladium center, regenerating the halide salt.

-

Reductive Elimination: The resulting pyridyl(boryl)palladium(II) complex undergoes reductive elimination to yield the desired 4-pyridylboronate ester and regenerate the palladium(0) catalyst.

Experimental Workflow for Miyaura Borylation

Caption: A typical experimental workflow for the Miyaura borylation reaction.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a highly efficient and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[5] Iridium-based catalytic systems are particularly effective for the C-H borylation of pyridines.[6][7] The regioselectivity of this reaction is primarily governed by steric factors, with borylation generally occurring at the least hindered position.[6] For unsubstituted pyridine (B92270), this typically leads to a mixture of 3- and 4-borylated products, with a preference for the 3-position.[6]

Mechanism:

While the precise mechanism is complex and subject to ongoing research, a generally accepted catalytic cycle involves:

-

C-H Activation: The active iridium catalyst, typically an iridium(III) species, undergoes oxidative addition to a C-H bond of the pyridine ring.

-

Borylation: The resulting iridium-hydrido-pyridyl complex reacts with the diboron reagent.

-

Reductive Elimination: The final step is the reductive elimination of the pyridylboronate ester, which regenerates the active iridium catalyst.

A key challenge in the iridium-catalyzed borylation of pyridines is the potential for catalyst inhibition through the coordination of the pyridine nitrogen's lone pair to the iridium center.[5][7] This effect can be mitigated by introducing substituents at the C-2 position of the pyridine ring.[5][7]

Signaling Pathway for Iridium-Catalyzed C-H Borylation

Caption: A simplified catalytic cycle for the Iridium-catalyzed C-H borylation of pyridine.

Other Synthetic Approaches

While the aforementioned methods are the most prevalent, other strategies for the synthesis of pyridinylboronic acids have been reported:

-

Directed Ortho-Metalation (DoM): This method is particularly useful for substituted pyridines where a directing group can guide lithiation to an adjacent position, followed by borylation.

-

[4+2] Cycloadditions: Cycloaddition reactions can also be employed to construct the borylated pyridine ring system.

-

Iron-Catalyzed Borylation: Recent research has explored the use of more earth-abundant and less expensive iron catalysts for Miyaura-type borylation reactions of aryl chlorides and triflates.[8]

Conclusion

The synthesis of this compound can be achieved through several distinct mechanistic pathways. The choice of method often depends on factors such as the scale of the reaction, the presence of other functional groups on the pyridine ring, and cost considerations. The classical halogen-metal exchange remains a robust method for large-scale synthesis, while palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation offer greater functional group tolerance and alternative routes to this valuable synthetic intermediate. The continued development of new catalytic systems, such as those based on iron, promises to provide even more efficient and sustainable methods for the formation of this compound and its derivatives in the future.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Pyridine-4-boronic Acid: Precursors, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Pyridine-4-boronic acid is a pivotal building block in modern medicinal chemistry and materials science. Its utility, primarily as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of its precursors, various synthetic routes with detailed experimental protocols, and its significant role in the development of targeted therapeutics.

Core Concepts: Precursors and Starting Materials

The synthesis of this compound predominantly originates from readily available halopyridines. The choice of starting material and reagents dictates the reaction conditions, yield, and purity of the final product.

Primary Starting Materials:

-

4-Halopyridines: 4-Bromopyridine (B75155) and its hydrochloride salt are the most common and cost-effective starting materials.[1][2] 4-Chloropyridine (B1293800) and 4-iodopyridine (B57791) can also be employed, with reactivity generally following the order I > Br > Cl.

-

Pyridine (B92270): Direct C-H borylation of pyridine is a more recent and atom-economical approach, though it can sometimes lead to mixtures of isomers.

Key Reagents:

-

Boron Source: Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are the classical reagents for trapping the organometallic intermediate.[1] Bis(pinacolato)diboron (B136004) (B₂pin₂) is the key reagent in palladium-catalyzed Miyaura borylation, leading to the stable pinacol (B44631) ester intermediate.

-

Organometallic Reagents: For the halogen-metal exchange pathway, organolithium reagents (e.g., n-butyllithium) and Grignard reagents (e.g., isopropylmagnesium chloride) are essential.[]

The logical workflow from starting materials to this compound often involves the formation of an organometallic intermediate or a boronate ester, which is then hydrolyzed.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the scale of the reaction, the available starting materials, and the desired purity.

Halogen-Metal Exchange followed by Borylation

This is the most traditional and widely used method, particularly for large-scale synthesis.[4] It involves the reaction of a 4-halopyridine with a strong organometallic base at low temperatures to form a 4-pyridyl anion, which is then quenched with a trialkyl borate.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet is used.

-

Procedure:

-

Dissolve 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 2 M hydrochloric acid until the pH is acidic.

-

The product, often precipitating as the hydrochloride salt, can be isolated by filtration. For the free boronic acid, pH adjustment to neutral or slightly basic may be required, followed by extraction and purification.[1][2]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for forming carbon-boron bonds and is particularly useful for substrates with functional groups that are incompatible with organolithium or Grignard reagents.[1][5] This method typically yields the pinacol ester of the boronic acid, which is stable and can be easily purified by chromatography.

Experimental Protocol:

-

Reaction Setup: A Schlenk flask or a round-bottom flask equipped with a reflux condenser and an inert gas inlet.

-

Procedure:

-

To the flask, add 4-chloropyridine hydrochloride (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (B1210297) (KOAc) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed solvent, such as dioxane or DMSO.

-

Heat the reaction mixture at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The resulting crude 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B130382) (this compound pinacol ester) is typically purified by column chromatography on silica (B1680970) gel.

Hydrolysis of this compound Pinacol Ester

The pinacol ester obtained from the Miyaura borylation can be readily hydrolyzed to the corresponding boronic acid.

Experimental Protocol:

-

Procedure:

-

Dissolve the this compound pinacol ester in a mixture of acetone and water.

-

Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.

-

Alternatively, the ester can be treated with a strong aqueous base followed by neutralization.

-

The progress of the hydrolysis can be monitored by TLC.

-

Upon completion, the solvent is typically removed under reduced pressure, and the resulting this compound can be isolated and purified by recrystallization.

-

Quantitative Data Summary

The efficiency of the synthesis of this compound can vary significantly depending on the chosen method and reaction conditions. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Synthesis Methods for this compound

| Starting Material | Method | Key Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

| 4-Bromopyridine | Halogen-Metal Exchange | n-BuLi, Trimethyl borate | THF | -78 | 65 | - | [1] |

| 4-Bromopyridine HCl | Halogen-Metal Exchange | i-PrMgCl, Tributyl borate | THF | 0 to -78 | 65 | - | [] |

| 4-Bromopyridine HCl | Halogen-Metal Exchange | Alkyl magnesium lithium, Halogen borane (B79455) reagent | Toluene/Ether | Low Temp | 76 | 99.4 (HPLC) | [2] |

| 4-Bromopyridine | Halogen-Metal Exchange | BuLi, Triisopropyl borate | - | - | 65 | - | [] |

| 4-Iodopyridine | Diazotization-Sandmeyer, then Borylation | - | - | - | Good | - | [6] |

Table 2: Synthesis of this compound Pinacol Ester via Miyaura Borylation

| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Halopyridine | PdCl₂(dppf) | KOAc | Dioxane | 80 | Typically Good | General Method |

| 4-Chloropyridine | Pd(dba)₂/PCy₃ | K₃PO₄ | Toluene | 100 | - | General Method |

Note: Yields can be highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.

Applications in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of numerous biologically active compounds, including approved drugs and clinical candidates. Its incorporation into molecular scaffolds often imparts desirable pharmacokinetic properties and allows for specific interactions with biological targets.

Ceritinib and the ALK Signaling Pathway

This compound is a key building block in the synthesis of Ceritinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat ALK-positive non-small cell lung cancer (NSCLC).[] In NSCLC, a chromosomal rearrangement can lead to the formation of the EML4-ALK fusion oncoprotein, which is constitutively active and drives tumor growth through downstream signaling pathways. Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of pro-survival pathways.[7][8]

Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Thienopyrimidine derivatives synthesized using this compound have shown potent and selective inhibitory activity against PI3Kα, demonstrating the utility of this building block in developing novel cancer therapeutics.[]

p38 MAPK Pathway Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in cellular responses to stress and in inflammation. Inhibitors of p38α MAPK are being investigated for the treatment of inflammatory diseases. Certain heterocyclic compounds synthesized from this compound have demonstrated inhibitory activity against p38α MAPK, highlighting its potential in developing anti-inflammatory agents.[]

Soticlestat (B610926) (TAK-935) and Cholesterol 24-Hydroxylase (CH24H) Inhibition

Soticlestat is a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme primarily found in the brain that converts cholesterol to 24S-hydroxycholesterol (24HC).[8][9] By inhibiting CH24H, soticlestat reduces the levels of 24HC, which is believed to modulate glutamatergic signaling and reduce neuronal hyperexcitability. The synthesis of soticlestat utilizes a 4-arylpyridine scaffold, which can be constructed using this compound, making it a key component in the development of this novel treatment for rare developmental and epileptic encephalopathies.[8]

Conclusion